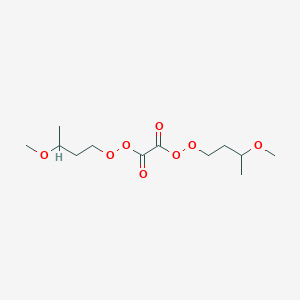

Bis(3-methoxybutyl) peroxydicarbonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3-methoxybutyl) peroxydicarbonate is an organic peroxide compound with the molecular formula C12H22O8. It is commonly used as an initiator in the polymerization of vinyl chloride and vinylidene chloride, making it a crucial component in the production of polyvinyl chloride . This compound is known for its high reactivity and ability to decompose at relatively low temperatures, which makes it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methoxybutyl) peroxydicarbonate typically involves the reaction of 3-methoxybutanol with phosgene to form the corresponding chloroformate. This intermediate is then reacted with hydrogen peroxide in the presence of a base to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions to ensure safety and efficiency. The process involves the careful handling of phosgene and hydrogen peroxide, both of which are hazardous materials. The reaction is typically conducted at low temperatures to prevent the decomposition of the peroxide product .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(3-methoxybutyl) peroxydicarbonate primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound useful as a polymerization initiator .

Common Reagents and Conditions: The decomposition of this compound is often carried out in the presence of heat or ultraviolet light. The reaction conditions must be carefully controlled to prevent runaway reactions and ensure the safe handling of the compound .

Major Products Formed: The primary products of the decomposition of this compound are free radicals, which can then react with monomers such as vinyl chloride to form polymers. The specific products formed depend on the monomers used in the polymerization process .

Applications De Recherche Scientifique

Polymer Chemistry

Bis(3-methoxybutyl) peroxydicarbonate is primarily used as an initiator for the polymerization of various monomers:

- Vinyl Chloride and Vinylidene Chloride : It effectively initiates the polymerization of these monomers, leading to the production of polyvinyl chloride (PVC), a widely utilized plastic in construction and packaging industries .

- Polymerization Conditions : The compound is typically used in suspension and mass polymerization processes at temperatures ranging from 40°C to 65°C. Its ability to generate free radicals at relatively low temperatures enhances reactor efficiency .

Material Science

The compound contributes to the synthesis of advanced polymeric materials with tailored properties:

- Thermal Stability : Research indicates that polymers produced with this compound exhibit improved thermal stability and mechanical strength compared to those initiated by other peroxides .

- Composite Materials : It is also used in creating composite materials that require specific mechanical properties for applications in aerospace and automotive industries.

Thermal Risk Assessment

Research has focused on predicting the self-accelerating decomposition temperature (SADT) of organic peroxides, including this compound:

- Model Development : A model was developed to estimate SADT based on structural information and reaction kinetics, which aids in the safe handling and storage of this compound .

Case Study 1: PVC Production

A study highlighted the use of this compound in a PVC production process. The results showed that polymers initiated with this compound had superior mechanical properties compared to those initiated with traditional methods.

Case Study 2: Thermal Stability Research

In another research effort, the SADT for this compound was determined through extensive thermal analysis. The findings provided critical insights into safe storage practices for organic peroxides in industrial settings.

Mécanisme D'action

The mechanism of action of bis(3-methoxybutyl) peroxydicarbonate involves the generation of free radicals upon decomposition. These free radicals can initiate the polymerization of monomers by opening the double bonds in the monomer molecules, leading to the formation of polymer chains . The decomposition process is typically triggered by heat or ultraviolet light, which provides the energy needed to break the peroxide bonds and generate free radicals .

Comparaison Avec Des Composés Similaires

Di(3-methoxybutyl) peroxydicarbonate: Another organic peroxide with similar applications in polymerization.

Bis(tert-butylcyclohexyl) peroxydicarbonate: Used in the polymerization of different monomers and has distinct thermal decomposition properties.

Uniqueness: Bis(3-methoxybutyl) peroxydicarbonate is unique due to its specific reactivity and decomposition characteristics, which make it particularly suitable for the polymerization of vinyl chloride and vinylidene chloride. Its ability to generate free radicals at relatively low temperatures sets it apart from other organic peroxides .

Propriétés

Numéro CAS |

52238-68-3 |

|---|---|

Formule moléculaire |

C12H22O8 |

Poids moléculaire |

294.30 g/mol |

Nom IUPAC |

3-methoxybutoxycarbonyloxy 3-methoxybutyl carbonate |

InChI |

InChI=1S/C12H22O8/c1-9(15-3)5-7-17-11(13)19-20-12(14)18-8-6-10(2)16-4/h9-10H,5-8H2,1-4H3 |

Clé InChI |

RLRILSHEPYHXOG-UHFFFAOYSA-N |

SMILES |

CC(CCOOC(=O)C(=O)OOCCC(C)OC)OC |

SMILES canonique |

CC(CCOC(=O)OOC(=O)OCCC(C)OC)OC |

Key on ui other cas no. |

52238-68-3 |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.